

Application Notes and Protocols for Alk5-IN-33 in In Vitro Studies

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Compound of Interest

Compound Name: Alk5-IN-33

Cat. No.: B12405142

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These application notes provide a comprehensive guide for the utilization of **Alk5-IN-33**, a potent and selective inhibitor of the Transforming Growth Factor- β (TGF- β) type I receptor, Activin Receptor-Like Kinase 5 (ALK5). This document outlines the mechanism of action, recommended starting concentrations for various in vitro applications, and detailed experimental protocols.

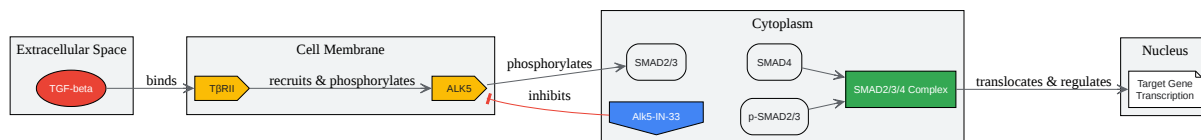
Introduction

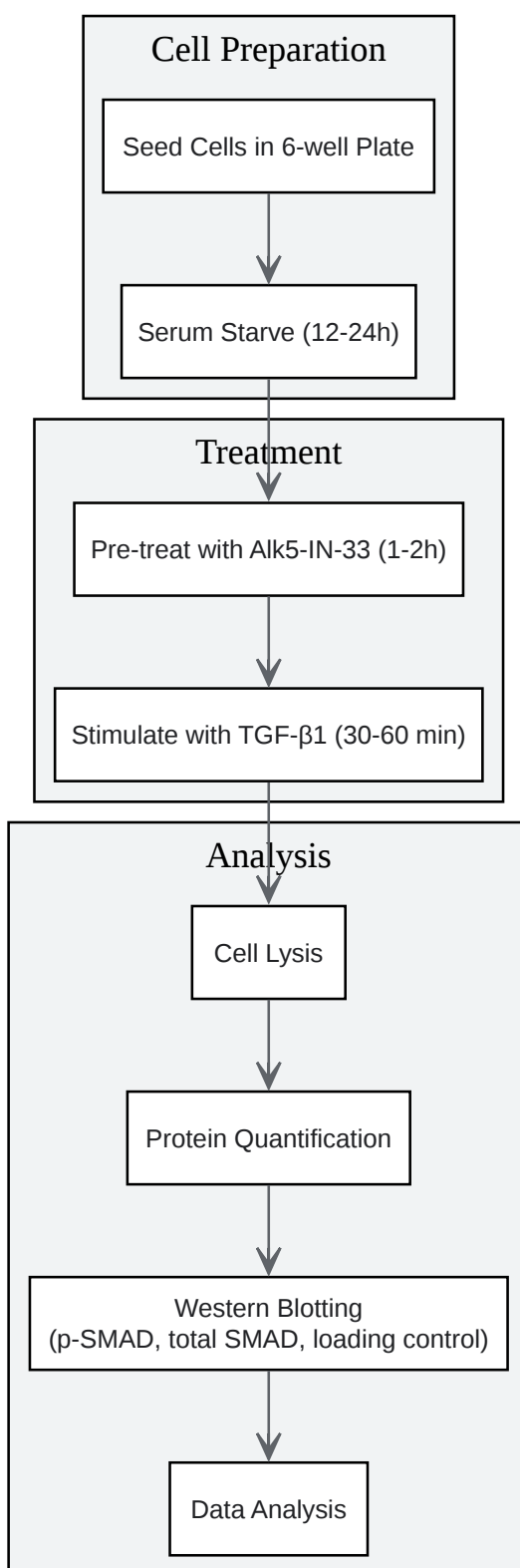
Alk5-IN-33 (also known as Compound EX-10) is a small molecule inhibitor that selectively targets ALK5, a key serine/threonine kinase receptor in the TGF- β signaling pathway.^{[1][2]} Dysregulation of the TGF- β /ALK5 pathway is implicated in a multitude of pathological conditions, including cancer and fibrosis.^[3] **Alk5-IN-33** exerts its inhibitory effect by blocking the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of downstream mediators, SMAD2 and SMAD3. This action effectively abrogates the canonical TGF- β signaling cascade. With a reported IC₅₀ value of ≤ 10 nM, **Alk5-IN-33** is a highly potent tool for investigating the role of ALK5 in various biological processes.^{[1][2]}

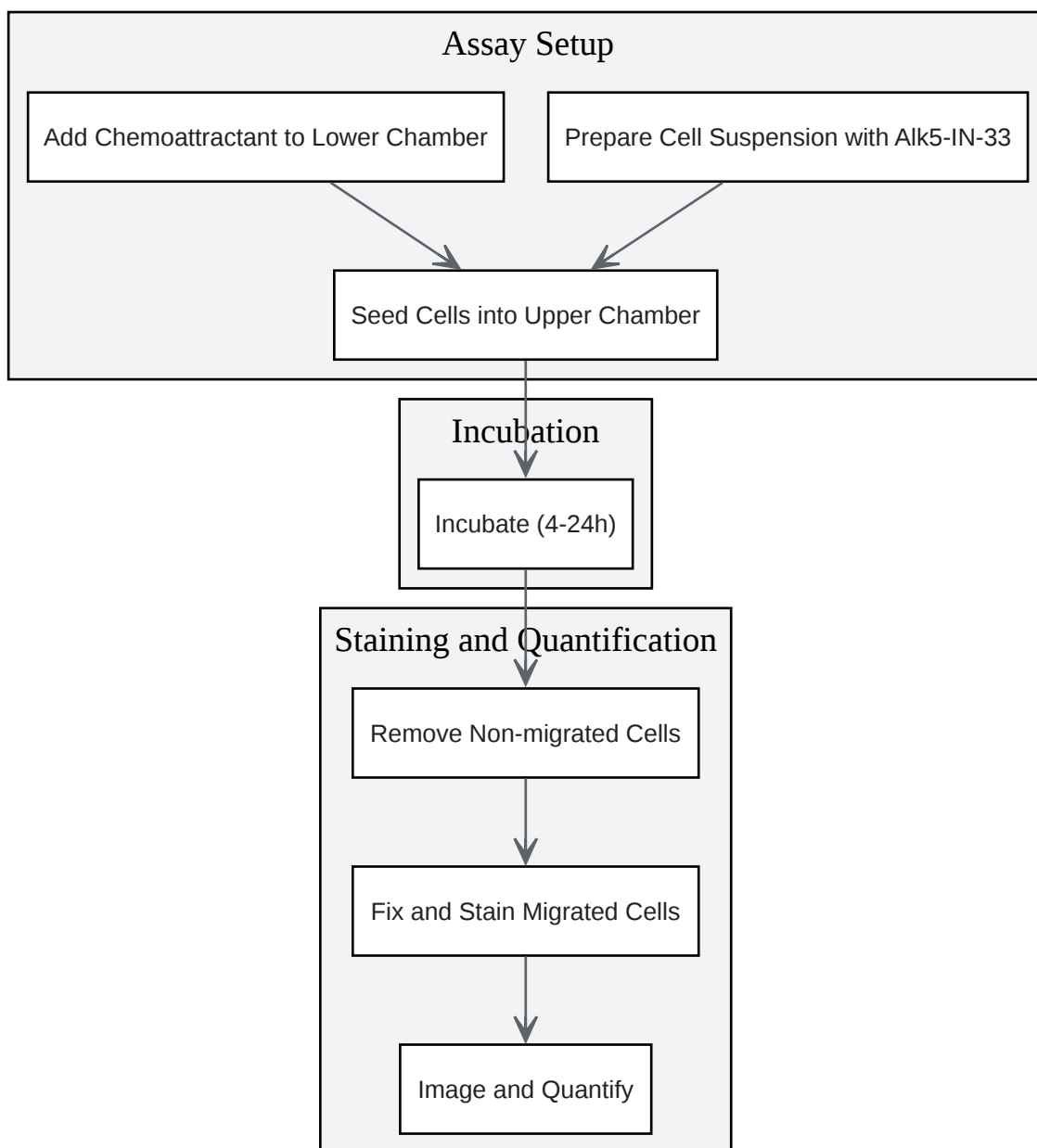
Mechanism of Action

The TGF- β signaling pathway is initiated by the binding of TGF- β ligands to the type II receptor (T β RII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.

These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This SMAD complex then translocates to the nucleus, where it regulates the transcription of target genes involved in cell proliferation, differentiation, migration, and extracellular matrix (ECM) production.[4] **Alk5-IN-33** specifically inhibits the kinase activity of ALK5, thus preventing the initial phosphorylation of SMAD2 and SMAD3 and blocking the entire downstream signaling cascade.[1][2]







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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US11746103B2 - ALK-5 inhibitors and uses thereof - Google Patents [patents.google.com]
- 4. Inhibition of TGF- β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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